2-(Aminomethyl)furan-3-carboxylic acid is an organic compound featuring a furan ring substituted with an amino group and a carboxylic acid group. This compound is of particular interest in organic synthesis and medicinal chemistry due to its unique structure, which allows for various chemical modifications and potential biological applications. It is classified as an amino acid derivative, specifically a furan-based compound, and is recognized for its versatility in synthesizing more complex molecules.
The synthesis of 2-(Aminomethyl)furan-3-carboxylic acid typically involves several key steps:
In industrial settings, the synthesis is optimized for efficiency and yield, frequently employing continuous flow reactors and advanced purification techniques. This scaling up allows for the production of high-quality compounds suitable for research and commercial applications.
The molecular formula of 2-(Aminomethyl)furan-3-carboxylic acid is CHNO. Its structure features a five-membered furan ring with an amino group attached to the carbon adjacent to the carboxylic acid group. This configuration provides unique reactivity patterns due to the electron-rich nature of the furan ring and the polar functional groups.
2-(Aminomethyl)furan-3-carboxylic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 2-(Aminomethyl)furan-3-carboxylic acid exerts its effects largely depends on its application in biological systems. In medicinal contexts, it may interact with specific enzymes or receptors, leading to biological responses such as inhibition or activation of metabolic pathways. The exact mechanisms are often elucidated through molecular docking studies or enzyme kinetics analyses, which provide insight into binding affinities and interaction dynamics.
2-(Aminomethyl)furan-3-carboxylic acid has several significant applications:
Traditional organic synthesis routes for 2-(aminomethyl)furan-3-carboxylic acid derivatives typically involve sequential functionalization of the furan ring. A prominent approach starts with halogenated furan carboxylic acids as key intermediates. For example, 4,5-dibromofuran-2-carboxylic acid undergoes selective zinc-mediated dehalogenation at the C5 position, followed by esterification to yield methyl 5-bromofuran-2-carboxylate. Subsequent palladium-catalyzed cyanation introduces a nitrile group (–CN), which is then reduced to the aminomethyl (–CH₂NH₂) functionality via catalytic hydrogenation or hydride reduction. Final Boc protection and acidic deprotection yield the target compound as a hydrochloride salt [7].
Alternative routes utilize Vilsmeier formylation of pyrrole esters to generate aldehyde intermediates, converted to oximes via hydroxylamine treatment. Catalytic hydrogenation of the oxime produces the primary amine, with ester hydrolysis yielding the carboxylic acid functionality. This method faces challenges with 3,4-disubstituted derivatives due to inherent instability, leading to decomposition under ambient conditions [7].
Critical Optimization Parameters:
Table 1: Representative Multi-Step Synthesis Performance
Starting Material | Key Transformation | Yield (%) | Purity (%) |
---|---|---|---|
4,5-Dibromofuran-2-carboxylic acid | Dehalogenation/Esterification | 78 | 95 |
Methyl 5-bromofuran-2-carboxylate | Pd-catalyzed cyanation | 85 | 97 |
Nitrile intermediate | NaBH₄-CoCl₂ reduction/Boc protection | 92 | 98 |
Boc-protected amine | Acidic deprotection | 89 | >99 |
These routes typically require 5–7 steps with cumulative yields of 50–60%, highlighting needs for optimization in protecting group strategies and intermediate purification [6] [7].
Biocatalysis offers sustainable routes to enantiomerically pure 2-(aminomethyl)furan derivatives using engineered transaminases (TAs). The Shimia marina transaminase (SMTA) exhibits exceptional activity toward furan aldehydes, converting 5-formylfuran-2-carboxylic acid (FFCA) to 5-(aminomethyl)furan-2-carboxylic acid—a structural analog of the target compound. SMTA achieves this transformation with a catalytic efficiency (kcat/KM) of 56.5 s⁻¹·mM⁻¹ using isopropylamine as an amino donor [1].
Mechanistic Insights:
Table 2: Transaminase Performance on Furan Substrates
Substrate | KM (mM) | kcat (s⁻¹) | Relative Activity |
---|---|---|---|
5-Formylfuran-2-carboxylic acid | 0.59 | 33.3 | 1.0× |
5-Hydroxymethylfurfural (HMF) | 0.74 | 2.5 | 0.3× |
5-Bromofurfural | 1.25 | 4.2 | 1.7× |
5-Methylfurfural | 0.92 | 6.3 | 2.5× |
Challenges include product inhibition at >200 mM substrate loads and diamine polymerization in dialdehyde amination. Solvent engineering (10% DMSO) mitigates polymerization, boosting BAMF yields to 87% [1].
Continuous flow reactors address limitations in batch synthesis (e.g., exothermicity control, purification bottlenecks). Patent literature describes tubular flow systems for furan carboxylate amidation—a critical step in 2-(aminomethyl)furan-3-carboxylic acid production. Key innovations include:
Enzyme Engineering for Flow Biocatalysis:Galactose oxidase variants (e.g., M13 from Fusarium graminearum) with 102-fold enhanced activity toward furyl hydroxymethyl ketones enable enzymatic "through-oxidation" in packed-bed reactors. Coupled with transaminase cartridges, this system achieves 14.6 g/L of furan carboxylic acid derivatives at 86.7% conversion .
Table 3: Continuous Flow Process Metrics
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction Time | 8–12 h | 25 min | 20–30× faster |
Byproduct Formation | 8–12% | <1% | >90% reduction |
Product Concentration | 3.5 g/L | 14.6 g/L | 4.2× increase |
Catalyst Loading | 15 mg/mL | 2 mg/mL | 87% reduction |
These systems reduce solvent consumption by 60% and energy input by 45% versus batch methods, demonstrating viability for metric-ton production [5] [6].
CAS No.: 6505-30-2
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4